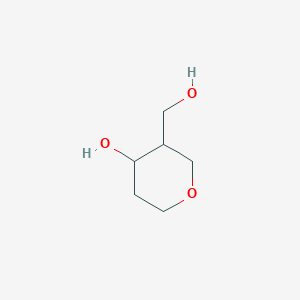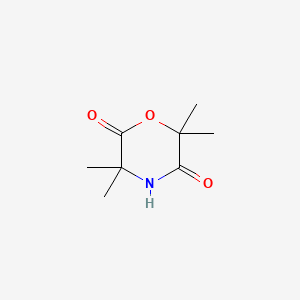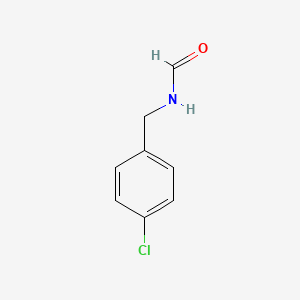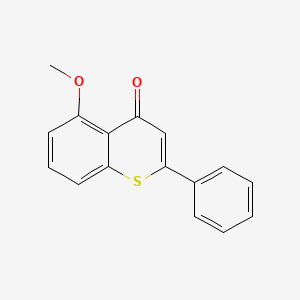
(3-Phenyl-2-propen-1-YL)propylamine
Übersicht
Beschreibung
“(3-Phenyl-2-propen-1-YL)propylamine” is a chemical compound that contains a total of 30 bonds, including 13 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Molecular Structure Analysis
The molecular structure of “this compound” includes 30 total bonds, 13 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .Physical and Chemical Properties Analysis
The physical and chemical properties of amines like “this compound” can vary. For instance, propylamine, a simple primary amine, is a colorless liquid with a strong, ammonia-like odor. It has a molar mass of 59.14 g/mol and a density of 0.717 g/mL at 25°C. It showcases a boiling point of 47-48°C and a melting point of -83°C. The compound is readily miscible with water and most organic solvents .Wissenschaftliche Forschungsanwendungen
1. Medicinal Chemistry and Therapeutic Applications
(3-Phenyl-2-propen-1-YL)propylamine and its derivatives show potential in various medicinal applications. For instance, derivatives of this compound have been studied for their antidiabetic potentials, as observed in a study where specific derivatives showed significant inhibition of glucose-6-phosphatase activity in mice, offering therapeutic potential in diabetes complications (Naz et al., 2020). Additionally, compounds based on this structure have been explored for their antimicrobial properties, such as in the synthesis of α-[4-(1-substituted)-1,2,3-triazol-4-yl]benzylacetamides, which could lead to new antimicrobial agents (Castagnolo et al., 2007).
2. Organic Chemistry and Material Science
In the realm of organic chemistry and material science, this compound derivatives are utilized in the synthesis of various compounds. For instance, the synthesis and characterization of hydroxy pyrazolines, using related compounds, show their utility in the development of new chemical entities (Parveen, Iqbal & Azam, 2008). Furthermore, studies on the synthesis, characterization, and thermal degradation of specific methacrylates derived from these compounds have been conducted, showcasing their potential in the field of polymer science (Coskun et al., 1998).
3. Biochemistry and Pharmacology
In biochemistry and pharmacology, research on this compound derivatives includes their interaction with biological systems. Studies on propenamine derivatives have shown activity against Trypanosoma cruzi in mice, indicating potential applications in treating Chagas' disease (Pereira, de Castro & Durán, 1998). Another study focused on the pharmacological actions of cyclohexylalkylamines, comparing derivatives to understand their bioactive properties (Marsh, 1948).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of (3-Phenyl-2-propen-1-YL)propylamine are Trypsin-1 and Trypsin-2 . These are serine proteases involved in the digestion of proteins in the small intestine .
Mode of Action
This compound interacts with its targets, Trypsin-1 and Trypsin-2, by inhibiting their action .
Biochemical Pathways
As it inhibits trypsin, it may affect protein digestion and absorption in the small intestine .
Result of Action
Its inhibition of trypsin may impact protein digestion and absorption .
Eigenschaften
IUPAC Name |
3-phenyl-N-propylprop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-9,13H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVODXZBINOXIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405885 | |
| Record name | 3-phenyl-N-propylprop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869941-93-5 | |
| Record name | 3-phenyl-N-propylprop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3057903.png)
![1-(4-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3057904.png)



![4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B3057916.png)


![Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro-](/img/structure/B3057919.png)



